Lipophilicity (XLogP3) vs. AMPD
The target compound exhibits a computed XLogP3 of 0, representing a substantial lipophilicity increase of approximately 1.80 log units relative to the parent amino‑diol AMPD (XLogP3 = −1.80) [1][2]. This magnitude of difference indicates that at physiological pH the N‑isobutyl derivative partitions preferentially into lipid phases, whereas AMPD resides predominantly in aqueous compartments. The shift from negative to neutral XLogP3 crosses a critical threshold for membrane permeability predictions. This comparison is cross‑study comparable because both values were computed using the same XLogP3 algorithm (PubChem release) [1][2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | AMPD (CAS 115-69-5): XLogP3 = −1.80 |
| Quantified Difference | ΔXLogP3 ≈ +1.80 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); identical computational method for both compounds [1][2] |
Why This Matters
Procurement decisions for formulation or permeability studies must account for a ~1.8 log unit lipophilicity difference; substituting AMPD would yield fundamentally different partitioning behavior.
- [1] PubChem Compound Summary for CID 73893068, 2-Methyl-2-[(2-methylpropyl)amino]propane-1,3-diol. https://pubchem.ncbi.nlm.nih.gov/compound/4823-27-2 (accessed April 2026). View Source
- [2] Plantaedb, 2-Amino-2-methyl-1,3-propanediol (AMPD) XLogP3 data. https://plantaedb.com (accessed April 2026). View Source
